molecular formula C14H17N3O2 B11680211 6-(Quinazolin-4-ylamino)hexanoic acid CAS No. 348149-42-8

6-(Quinazolin-4-ylamino)hexanoic acid

Cat. No.: B11680211
CAS No.: 348149-42-8
M. Wt: 259.30 g/mol
InChI Key: BDLPEHKHHJHYGF-UHFFFAOYSA-N
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Description

6-(Quinazolin-4-ylamino)hexanoic acid is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Quinazolin-4-ylamino)hexanoic acid typically involves the reaction of quinazoline derivatives with hexanoic acid. One common method involves the use of a coupling reaction between quinazoline and hexanoic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-(Quinazolin-4-ylamino)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .

Scientific Research Applications

6-(Quinazolin-4-ylamino)hexanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(Quinazolin-4-ylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can exert anticancer effects .

Comparison with Similar Compounds

6-(Quinazolin-4-ylamino)hexanoic acid can be compared with other similar quinazoline derivatives, such as:

  • 2-(Quinazolin-4-ylamino)acetic acid
  • 4-Chloro-2-(quinazolin-4-ylamino)phenol
  • 4-(Quinazolin-4-ylamino)butanoic acid
  • 4-(Quinazolin-4-ylamino)benzoic acid

These compounds share a similar quinazoline core structure but differ in the substituents attached to the quinazoline ring. The uniqueness of this compound lies in its hexanoic acid moiety, which may confer distinct biological activities and chemical properties .

Properties

CAS No.

348149-42-8

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

6-(quinazolin-4-ylamino)hexanoic acid

InChI

InChI=1S/C14H17N3O2/c18-13(19)8-2-1-5-9-15-14-11-6-3-4-7-12(11)16-10-17-14/h3-4,6-7,10H,1-2,5,8-9H2,(H,18,19)(H,15,16,17)

InChI Key

BDLPEHKHHJHYGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCCCCCC(=O)O

Origin of Product

United States

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